molecular formula C8H17NOS B4924710 4-[3-(methylthio)propyl]morpholine

4-[3-(methylthio)propyl]morpholine

Cat. No. B4924710
M. Wt: 175.29 g/mol
InChI Key: ODWGKWSTUATCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(methylthio)propyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a morpholine derivative that contains a methylthio-propyl group, which makes it unique compared to other morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-[3-(methylthio)propyl]morpholine is not well understood. However, it is believed that the compound exerts its biological activity through the interaction with specific target molecules in cells. The methylthio-propyl group in the compound may play a crucial role in its biological activity.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(methylthio)propyl]morpholine exhibits various biochemical and physiological effects, depending on the target molecule it interacts with. For instance, the compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMPs, which are involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[3-(methylthio)propyl]morpholine is its versatility in various scientific research fields. Its unique chemical structure allows it to be used as a building block for the synthesis of various organic compounds. However, one of the main limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 4-[3-(methylthio)propyl]morpholine. One of the areas of interest is the development of new derivatives of this compound with improved biological activity and solubility. Another area of interest is the investigation of the compound's potential applications in the field of material science, such as the synthesis of new polymers and materials. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 4-[3-(methylthio)propyl]morpholine is a versatile chemical compound that has shown promising results in various scientific research fields. Its unique chemical structure and potential applications make it an interesting compound for further investigation. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[3-(methylthio)propyl]morpholine involves the reaction of morpholine with 3-chloropropyl methyl sulfide in the presence of a base catalyst. The reaction takes place at room temperature and yields a white crystalline solid. The purity of the compound can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

4-[3-(methylthio)propyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been used as a reagent for the synthesis of various organic compounds.

properties

IUPAC Name

4-(3-methylsulfanylpropyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-11-8-2-3-9-4-6-10-7-5-9/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWGKWSTUATCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5513753

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.